1H-pyrazole-3,5-dicarboxylic acid potassium 1H-pyrazole-3,5-dicarboxylic acid potassium
Brand Name: Vulcanchem
CAS No.:
VCID: VC15735474
InChI: InChI=1S/C5H4N2O4.K/c8-4(9)2-1-3(5(10)11)7-6-2;/h1H,(H,6,7)(H,8,9)(H,10,11);
SMILES:
Molecular Formula: C5H4KN2O4
Molecular Weight: 195.19 g/mol

1H-pyrazole-3,5-dicarboxylic acid potassium

CAS No.:

Cat. No.: VC15735474

Molecular Formula: C5H4KN2O4

Molecular Weight: 195.19 g/mol

* For research use only. Not for human or veterinary use.

1H-pyrazole-3,5-dicarboxylic acid potassium -

Specification

Molecular Formula C5H4KN2O4
Molecular Weight 195.19 g/mol
Standard InChI InChI=1S/C5H4N2O4.K/c8-4(9)2-1-3(5(10)11)7-6-2;/h1H,(H,6,7)(H,8,9)(H,10,11);
Standard InChI Key DFKQESVVCRWUSS-UHFFFAOYSA-N
Canonical SMILES C1=C(NN=C1C(=O)O)C(=O)O.[K]

Introduction

Chemical Identification and Nomenclature

Systematic Nomenclature and Molecular Composition

The compound is systematically named 1H-pyrazole-3,5-dicarboxylic acid potassium, reflecting its pyrazole backbone substituted with carboxylic acid groups at positions 3 and 5, and a potassium counterion. Its molecular formula, C₅H₄KN₂O₄, comprises five carbon atoms, four hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one potassium atom . The parent compound, pyrazole-3,5-dicarboxylic acid monohydrate (CID 76559), loses a proton from one of its carboxylic acid groups to form the potassium salt .

Structural Descriptors and Identifiers

Key identifiers include:

  • CAS Registry Number: 96616-83-0 (monopotassium salt)

  • PubChem CID: 126960156

  • InChIKey: DFKQESVVCRWUSS-UHFFFAOYSA-N

  • SMILES: C1=C(NN=C1C(=O)O)C(=O)O.[K]

The SMILES notation highlights the pyrazole ring (C1=C(NN=C1)) with two carboxylate groups (C(=O)O) and a potassium ion .

Synthesis and Reaction Conditions

Synthetic Routes

The monopotassium salt is synthesized via neutralization of pyrazole-3,5-dicarboxylic acid with potassium hydroxide. A documented method involves reacting the acid in tetrahydrofuran (THF) and diethyl ether at temperatures ranging from -78°C to 20°C, yielding 60% of the product . The reaction equation can be represented as:

C5H6N2O5+KOHC5H4KN2O4+H2O\text{C}_5\text{H}_6\text{N}_2\text{O}_5 + \text{KOH} \rightarrow \text{C}_5\text{H}_4\text{KN}_2\text{O}_4 + \text{H}_2\text{O}

Optimization and Yield

The use of THF as a solvent enhances solubility, while low temperatures (-78°C) minimize side reactions. The yield of 60% suggests opportunities for optimization, such as varying stoichiometry or purification techniques.

Structural Characteristics

Molecular Geometry

The pyrazole ring adopts a planar configuration, with carboxylic acid groups at positions 3 and 5. Deprotonation of one carboxylic acid group results in a carboxylate anion (COO⁻), balanced by a potassium cation . X-ray crystallography of related compounds reveals that the potassium ion coordinates with oxygen atoms from carboxylate groups, forming a distorted octahedral geometry .

Spectroscopic Data

While direct spectroscopic data for the potassium salt is limited, the parent acid (CAS 3112-31-0) exhibits:

  • IR Spectrum: Strong peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (O-H stretch of carboxylic acid) .

  • ¹H NMR (D₂O): Peaks at δ 7.8 ppm (pyrazole ring protons) and δ 12.5 ppm (carboxylic acid protons) .

Physicochemical Properties

Thermal Stability

The parent acid (pyrazole-3,5-dicarboxylic acid) decomposes at 292–295°C , while the potassium salt likely exhibits higher thermal stability due to ionic interactions.

PropertyValue (Parent Acid)Value (Potassium Salt)
Molecular Weight (g/mol)174.11 195.19
Melting Point (°C)292–295 Not reported
Density (g/cm³)1.814 Not reported

Solubility

The potassium salt is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) , whereas the parent acid has limited solubility in water .

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

The compound’s bifunctional carboxylate groups enable it to act as a linker in MOFs. For example, it coordinates with transition metals (e.g., Zn²⁺, Cu²⁺) to form porous structures with applications in gas storage and catalysis .

Coordination Polymers

In a 2008 study, the potassium salt was used to synthesize iron(III) complexes exhibiting spin-crossover behavior, relevant to molecular electronics .

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